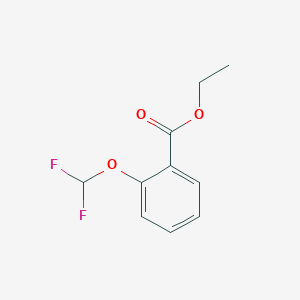

2-Difluoromethoxy-benzoic acid ethyl ester, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Difluoromethoxy-benzoic acid ethyl ester” is a chemical compound derived from carboxylic acids . It is characterized by the replacement of the hydrogen in the -COOH group of the carboxylic acid with a hydrocarbon group . The compound has a molecular weight of 188.13 .

Synthesis Analysis

Esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, can be synthesized from carboxylic acids and alcohols . This process, known as esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .

Molecular Structure Analysis

The molecular structure of “2-Difluoromethoxy-benzoic acid ethyl ester” is represented by the linear formula C8H6F2O3 . The InChI code for this compound is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H, (H,11,12) .

Chemical Reactions Analysis

Esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process, known as saponification, can be used to convert fats and oils into soap . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters .

Physical And Chemical Properties Analysis

Esters are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . They have polar bonds but do not engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Mechanism of Action

The mechanism of action of esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, involves various chemical reactions. For instance, esters can be cleaved back into a carboxylic acid and an alcohol by reaction with water and a catalytic amount of acid . This process, known as acidic hydrolysis, is the reverse of esterification .

properties

IUPAC Name |

ethyl 2-(difluoromethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-9(13)7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJKYETVZAHVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)